molecular formula C7H8N2O3 B2546570 3-(4-Hydroxypyrimidin-5-YL)propanoic acid CAS No. 1369248-09-8

3-(4-Hydroxypyrimidin-5-YL)propanoic acid

Cat. No.: B2546570
CAS No.: 1369248-09-8
M. Wt: 168.152
InChI Key: VOVWYHUOEQTDLP-UHFFFAOYSA-N
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Description

3-(4-Hydroxypyrimidin-5-YL)propanoic acid is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol This compound features a pyrimidine ring substituted with a hydroxyl group at the 4-position and a propanoic acid moiety at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxypyrimidin-5-YL)propanoic acid typically involves the reaction of pyrimidine derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid groups. One common method involves the use of acetic acid and propionic acid under reflux conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxypyrimidin-5-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Hydroxypyrimidin-5-YL)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxypyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and propanoic acid groups play a crucial role in its reactivity and binding affinity to various biomolecules. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxy-2-methylpyrimidin-5-YL)propanoic acid
  • 3-(4-Hydroxy-6-methylpyrimidin-5-YL)propanoic acid
  • 3-(4-Hydroxy-2,6-dimethylpyrimidin-5-YL)propanoic acid

Uniqueness

3-(4-Hydroxypyrimidin-5-YL)propanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 4-position and propanoic acid moiety at the 5-position make it a versatile compound for various applications.

Properties

IUPAC Name

3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h3-4H,1-2H2,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVWYHUOEQTDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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